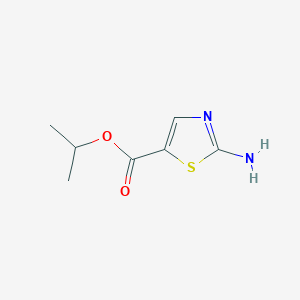

Isopropyl 2-aminothiazole-5-formate

Description

Historical and Contemporary Significance of Thiazole (B1198619) Scaffolds in Chemical Biology

The thiazole nucleus is a recurring motif in a vast array of natural products and synthetic compounds, underscoring its evolutionary and synthetic importance. mdpi.comnih.govrsc.org Historically, the discovery of the thiazole ring in vitamin B1 (thiamine) was a pivotal moment, revealing its essential role in biological processes. mdpi.com This discovery spurred extensive research into thiazole chemistry, leading to the development of a multitude of derivatives with diverse applications.

In contemporary chemical biology and medicinal chemistry, the 2-aminothiazole (B372263) moiety is recognized as a "privileged structure." researchgate.net This term is bestowed upon molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. Indeed, 2-aminothiazole derivatives have been shown to possess a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive activities. mdpi.comderpharmachemica.comepo.orggoogle.com This versatility has made the 2-aminothiazole scaffold a focal point in drug discovery programs, with several marketed drugs, such as the anticancer agent Dasatinib (B193332) and the antibiotic Cefdinir, incorporating this core structure. epo.orggoogle.com

The significance of the thiazole ring also extends to its role as a versatile synthetic intermediate. chemhelpasap.com The reactivity of the thiazole ring, particularly at the C2, C4, and C5 positions, allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with tailored properties. nih.gov

Overview of Isopropyl 2-aminothiazole-5-formate within Thiazole Ester Research

This compound, the subject of this article, is a specific example of a thiazole ester. While direct and extensive research on this particular molecule is not widely documented in publicly available literature, its structure places it at the intersection of several key areas of thiazole chemistry. The presence of the 2-amino group, the C5-isopropyl formate (B1220265) functionality, and the core thiazole ring suggests its potential as a building block in synthetic chemistry. The isopropyl group, being a small, lipophilic moiety, could modulate the solubility and reactivity of the parent compound compared to its ethyl or methyl ester counterparts.

The study of closely related compounds, such as ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate, provides valuable insights into the potential synthetic routes and chemical behavior of this compound. mdpi.com Research in this area often focuses on the development of efficient synthetic methodologies and the exploration of the reactivity of the ester and amino groups for the construction of larger, more complex molecular architectures.

Scope and Research Focus on Mechanistic and Synthetic Aspects

This article will maintain a strict focus on the mechanistic and synthetic aspects of this compound, drawing upon the broader knowledge of 2-aminothiazole and thiazole ester chemistry. The discussion will be confined to the academic exploration of its chemical properties and synthesis, without delving into pharmacological or therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O2S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

propan-2-yl 2-amino-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-9-7(8)12-5/h3-4H,1-2H3,(H2,8,9) |

InChI Key |

PMWARZJHGIRYJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Isopropyl 2 Aminothiazole 5 Formate

Established Synthetic Pathways for 2-Aminothiazole (B372263) Core Structures

The construction of the 2-aminothiazole ring can be achieved through several reliable methods, each with its own set of advantages and adaptations. These pathways are crucial for accessing a wide variety of substituted 2-aminothiazoles.

Hantzsch Thiazole (B1198619) Synthesis and Modern Adaptations

The most classic and widely utilized method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887. chemicalbook.comresearchgate.netnih.gov This reaction traditionally involves the condensation of an α-halocarbonyl compound with a thioamide or, for 2-aminothiazoles, thiourea (B124793). chemicalbook.comnih.gov The reaction mechanism commences with the sulfur atom of the thiourea acting as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. google.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. google.com

Modern adaptations have sought to improve the efficiency, safety, and environmental footprint of the Hantzsch synthesis. These include:

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. rsc.org

Microreactor Systems : Performing the Hantzsch reaction in a heated glass microreactor under electro-osmotic flow control offers precise control over reaction conditions and is suitable for generating series of analogue compounds. semanticscholar.org

One-Pot Procedures : Modified Hantzsch reactions often generate the α-halocarbonyl species in situ from active methylene (B1212753) ketones using halogenating agents like N-bromosuccinimide (NBS), bromine, or iodine, thus avoiding the need to handle the often lachrymatory α-haloketones directly. chemicalbook.com

Cyclization Reactions of Precursors for Thiazole Ring Formation

Beyond the classic Hantzsch model, various cyclization strategies have been developed that rely on specifically designed precursors to form the thiazole ring. These methods provide alternative routes to substituted 2-aminothiazoles, particularly those with ester or amide functionalities at the 5-position.

A notable pathway involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS), which generates an α-bromo-α-formylacetate hemiacetal intermediate in situ. chemicalbook.comnih.gov The subsequent cyclization of this intermediate with thiourea directly yields 2-aminothiazole-5-carboxylates. chemicalbook.comnih.gov This approach is highly effective for producing intermediates required for the synthesis of complex molecules like the anti-cancer drug dasatinib (B193332).

Another precursor-based approach starts with the base-mediated condensation of ethyl chloroacetate (B1199739) and ethyl formate (B1220265) to produce an intermediate chloroaldehyde. This crude intermediate is then directly reacted with thiourea, undergoing cyclization upon heating to form ethyl 2-aminothiazole-5-carboxylate. google.com

Electrochemical Synthesis Approaches for 2-Aminothiazoles

As a green and modern synthetic technique, organic electrosynthesis offers an alternative to conventional oxidants or reductants. google.com The electrochemical synthesis of 2-aminothiazoles has been successfully developed, typically involving the reaction of active methylene ketones with thioureas in an undivided cell. google.comevitachem.com These reactions are often mediated by an iodide source, such as ammonium (B1175870) iodide (NH₄I), which acts as a redox catalyst. google.comevitachem.com

The proposed mechanism involves the anodic oxidation of iodide ions to generate iodine (I₂). The in situ-generated iodine then halogenates the active methylene ketone to form an α-iodoketone intermediate. google.com This intermediate subsequently reacts with thiourea in a sequence of nucleophilic substitution, intramolecular addition, and dehydration to yield the final 2-aminothiazole product, closely mirroring the Hantzsch pathway but avoiding the external use of halogenating agents. google.comevitachem.com

Condensation Reactions with Thioureas and α-Halo Carbonyl Compounds

The condensation reaction between thiourea and an α-halo carbonyl compound is the definitive step in the Hantzsch synthesis of 2-aminothiazoles. This reaction is robust and tolerates a wide variety of substituents on both reactants, making it a versatile tool for creating diverse chemical libraries. chemicalbook.com

The reaction is typically carried out by heating the two components in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). rsc.orggoogle.com The initial product is a thiazolium salt, which is then treated with a base or simply purified to isolate the neutral 2-aminothiazole. google.com The α-halo carbonyl compound can be an α-haloketone, α-haloaldehyde, or an α-haloester, which dictates the substitution pattern at the C4 and C5 positions of the resulting thiazole ring. For example, reacting thiourea with ethyl 2-chloroacetoacetate results in the formation of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 1: Comparison of Synthetic Methods for 2-Aminothiazole Core

| Method | Key Reactants | Conditions | Advantages |

| Hantzsch Synthesis | α-Halo Carbonyl, Thiourea | Conventional heating, various solvents | Versatile, well-established, high yields |

| Modern Hantzsch | Active Methylene Ketone, Thiourea, Halogenating Agent | One-pot, microwave, microreactor | Improved efficiency, safety, control |

| Precursor Cyclization | e.g., Ethyl β-ethoxyacrylate, Thiourea, NBS | Multi-step one-pot | Access to specific C5-substituted thiazoles |

| Electrochemical Synthesis | Active Methylene Ketone, Thiourea, Iodide Mediator | Undivided cell, constant current | Green chemistry, avoids external oxidants |

Specific Synthetic Routes to Isopropyl 2-aminothiazole-5-formate and its Precursors

While direct synthesis routes for this compound are not extensively documented, its synthesis can be logically inferred from the established preparation of its close analogue, Ethyl 2-aminothiazole-5-carboxylate. The general strategy involves the formation of the 2-aminothiazole ring from precursors that already contain the desired ester group.

Esterification Strategies for Formate Group Introduction

The introduction of the ester group at the C5 position is typically accomplished by incorporating it into one of the initial building blocks rather than by esterifying a pre-formed 2-aminothiazole-5-carboxylic acid. This is because the cyclization conditions are generally compatible with the ester functionality.

For the synthesis of the analogous ethyl ester, a common industrial-scale method involves a one-pot reaction where ethyl chloroacetate and ethyl formate are first condensed in the presence of a strong base like potassium tert-butoxide to form a chloroaldehyde intermediate. google.com This intermediate is not isolated but is directly reacted with thiourea in the same pot. Refluxing the mixture leads to the formation of Ethyl 2-aminothiazole-5-carboxylate, which precipitates upon workup. google.com

Based on this established pathway for the ethyl ester, two primary strategies can be proposed for the synthesis of this compound:

Analogous Precursor Route : The most direct approach would be to substitute the ethyl-based precursors with their isopropyl counterparts. This would involve the condensation of isopropyl chloroacetate and isopropyl formate using a strong base, followed by a one-pot reaction of the resulting α-chloro carbonyl intermediate with thiourea.

Transesterification : An alternative, though potentially less direct, method would be the transesterification of a more readily available ester, such as Ethyl 2-aminothiazole-5-carboxylate. This process would involve heating the ethyl ester in an excess of isopropanol (B130326) in the presence of an acid or base catalyst to exchange the ethyl group for an isopropyl group.

Table 2: Proposed Precursors for this compound Synthesis

| Proposed Method | Key Precursors | Reagents | Expected Product |

| Analogous Precursor | Isopropyl chloroacetate, Isopropyl formate, Thiourea | 1. Strong Base (e.g., Potassium tert-butoxide) 2. Heat | This compound |

| Transesterification | Ethyl 2-aminothiazole-5-carboxylate, Isopropanol | Acid or Base Catalyst | This compound |

Utilization of 2-Aminothiazole-5-carboxylate Intermediates in Multi-step Syntheses

The multi-step synthesis of complex molecules often relies on the strategic use of versatile building blocks. 2-Aminothiazole-5-carboxylate esters, such as the ethyl or isopropyl esters, serve as crucial intermediates in the construction of a variety of derivatives. A prominent example is the synthesis of the anticancer drug dasatinib, which highlights the utility of these intermediates. semanticscholar.org

One common synthetic strategy involves the initial protection of the 2-amino group of a 2-aminothiazole-5-carboxylate ester, frequently with a tert-butoxycarbonyl (Boc) group. This is followed by the hydrolysis of the ester to the corresponding carboxylic acid. The resulting N-Boc-2-aminothiazole-5-carboxylic acid can then be coupled with various amines to form amide derivatives. semanticscholar.org For instance, the coupling of this intermediate with 2-chloro-6-methylaniline (B140736) has been a key step in the synthesis of dasatinib precursors. semanticscholar.org However, this particular coupling can be challenging on a large scale due to the steric hindrance of the aniline (B41778). semanticscholar.org

An alternative multi-step approach to 2-aminothiazole-5-carboxamides begins with the coupling of an aniline with β-ethoxy acryloyl chloride to form a β-ethoxyacrylamide. This intermediate then undergoes a chemoselective α-bromination followed by cyclization with thiourea to yield the desired 2-aminothiazole-5-carboxamide. semanticscholar.org This method avoids the need for protection and deprotection steps, offering a more efficient route to the final product. semanticscholar.org

The synthesis of dasatinib has been approached through various multi-step routes, many of which pivot on a 2-aminothiazole-5-carboxylate or carboxamide core. One such route starts with the lithiation of 2-chlorothiazole (B1198822) and its subsequent condensation with an isocyanate to form a carboxamide. researchgate.net This intermediate then undergoes a series of reactions, including protection, nucleophilic aromatic substitution, and deprotection, before the final condensation with a piperazine (B1678402) derivative to yield dasatinib. researchgate.netchemicalbook.com Another pathway to dasatinib utilizes ethyl formate and ethyl chloroacetate to generate a haloaldehyde intermediate, which then undergoes a Hantzsch thiazole synthesis with thiourea. researchgate.net Subsequent substitution reactions and a final amidation produce the target molecule. researchgate.net

These examples underscore the importance of 2-aminothiazole-5-carboxylate intermediates in providing a scaffold that can be systematically elaborated through a sequence of chemical reactions to produce complex and biologically significant molecules.

One-Pot Synthetic Procedures for Thiazole Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods have been developed for the synthesis of 2-aminothiazole derivatives, including those based on the Hantzsch thiazole synthesis. rsc.orgresearchgate.net

A common one-pot approach involves the in situ α-halogenation of a ketone followed by cyclization with a thiourea derivative. For example, a facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been reported using aromatic methyl ketones, thiourea or N-substituted thioureas, and copper(II) bromide. nih.gov This reaction proceeds through an α-bromination/cyclization process. Similarly, a method utilizing trichloroisocyanuric acid (TCCA) as a safe and sustainable source of halogen in the presence of a magnetic nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles. nih.govnih.gov

Catalyst-free one-pot protocols have also been established. One such method describes the synthesis of 2-aminothiazoles in tetrahydrofuran (THF) at room temperature, affording high yields of the products without the need for further purification. researchgate.net Another approach utilizes a supported reagent system, KSCN/SiO2–RNH3OAc/Al2O3, for the one-pot synthesis of 2-aminothiazoles from α-bromo ketones. aminer.org

The "one-pot cooking" two-step reaction of bromination and cyclization has been applied to the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives. google.com This method simplifies the traditional two-step process, making it more practical and efficient. google.com

| One-Pot Synthesis Method | Key Reagents | Key Features | Reference |

| α-Bromination/Cyclization | Aromatic methyl ketones, thiourea, CuBr2 | Facile, efficient | nih.gov |

| Halogenation/Cyclization | Acetophenone, thiourea, TCCA, magnetic nanocatalyst | Green, uses safe halogen source, recyclable catalyst | nih.govnih.gov |

| Catalyst-Free Cyclization | Phenacyl bromide, thiourea, THF | Room temperature, high yield, no purification | researchgate.net |

| Supported Reagent System | α-Bromo ketones, KSCN/SiO2, RNH3OAc/Al2O3 | High yield | aminer.org |

| Bromination/Cyclization | Acetoacetate, N-bromosuccinimide, N-monosubstituted thiourea | "One-pot cooking", simplifies two-step process | google.com |

These one-pot procedures represent a significant advancement in the synthesis of 2-aminothiazole derivatives, offering more sustainable and efficient alternatives to traditional multi-step methods.

Chemical Reactivity and Transformation Mechanisms Relevant to Research Synthesis

The chemical reactivity of this compound is largely dictated by the interplay of the functional groups on the thiazole ring and the ester moiety. Understanding these reactivities is crucial for the strategic derivatization of this scaffold.

Nucleophilic Substitution Reactions and Halogenation Protocols

The 2-aminothiazole ring is susceptible to electrophilic substitution, particularly at the C5 position. Halogenation is a common transformation that introduces a handle for further functionalization. The halogenation of 2-aminothiazoles to produce 2-amino-5-halothiazoles typically proceeds through an addition-elimination mechanism. jocpr.comrsc.org The initial addition of the halogen to the C4-C5 double bond forms a Δ²-thiazoline intermediate, which then undergoes elimination to yield the 5-halo-2-aminothiazole. rsc.org

Once halogenated, the 5-position of the 2-aminothiazole ring becomes susceptible to nucleophilic substitution, allowing for the displacement of the halide by strong nucleophiles. jocpr.com This two-step halogenation/nucleophilic substitution protocol provides a direct route to a variety of 5-substituted-2-aminothiazoles. jocpr.com

Biocatalytic halogenation offers a milder alternative to traditional chemical methods. For instance, a marine macroalgal brominase has been used for the enzymatic bromination of 2-aminothiazoles. nih.gov This method is compatible with subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the arylation of the enzymatically delivered brominated thiazoles in high yields under mild, aqueous conditions. nih.gov

The amino group at the C2 position can also participate in nucleophilic substitution reactions. For example, the synthesis of dasatinib involves the reaction of a 2-aminothiazole-5-carboxamide with a dichloropyrimidine, where the amino group acts as the nucleophile. semanticscholar.org The nucleophilicity of the 2-amino group can be influenced by substituents on the thiazole ring. researchgate.net

Functional Group Interconversions on the Thiazole Ring and Ester Moiety

Functional group interconversions (FGIs) are essential for elaborating the structure of this compound. The ester moiety can be readily transformed into other functional groups. For example, hydrolysis of the ester to a carboxylic acid is a common FGI. semanticscholar.org This carboxylic acid can then be converted to an amide through coupling reactions with various amines, a key transformation in the synthesis of many biologically active molecules, including dasatinib. semanticscholar.orgnih.gov

The 2-amino group on the thiazole ring can also be modified. For instance, it can be acylated to form amides. nih.govnih.gov This transformation is often employed to introduce diverse substituents and explore structure-activity relationships. nih.gov

The following table summarizes some key functional group interconversions relevant to the derivatization of 2-aminothiazole-5-carboxylates:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| Ester (-COOR) | 1. Base (e.g., NaOH), H2O2. Acid workup | Carboxylic Acid (-COOH) | semanticscholar.org |

| Carboxylic Acid (-COOH) | Amine (R-NH2), Coupling agent (e.g., EDCI) | Amide (-CONHR) | semanticscholar.orgnih.gov |

| Amino (-NH2) | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)2O) | Amide (-NHCOR) | nih.govnih.gov |

| Alcohol (-OH) | Sulfonyl chloride (e.g., TsCl, MsCl), Pyridine | Sulfonate ester (-OSO2R) | ub.edu |

| Sulfonate ester (-OSO2R) | Sodium halide (e.g., NaBr, NaI), Acetone | Alkyl halide (-X) | vanderbilt.edu |

These FGIs provide a versatile toolkit for modifying the this compound scaffold, enabling the synthesis of a wide array of derivatives for biological evaluation.

Mechanistic Insights into Cyclization and Derivatization Processes

The formation of the 2-aminothiazole ring in this compound and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. rsc.orgresearchgate.net This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea. The generally accepted mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

The derivatization of the 2-aminothiazole ring often proceeds through well-understood mechanistic pathways. As previously mentioned, the halogenation at the C5 position occurs via an addition-elimination mechanism. rsc.org The high regioselectivity of this reaction is attributed to the electronic properties of the 2-aminothiazole ring system.

Nucleophilic substitution reactions at the C2-amino group are also mechanistically significant. The synthesis of dasatinib, for example, involves the nucleophilic attack of the 2-amino group on an electrophilic pyrimidine (B1678525) ring. semanticscholar.org The success of such reactions depends on the nucleophilicity of the amino group and the electrophilicity of the reaction partner.

Recent studies have also explored dearomative cycloadditions of thiazoles. nih.gov These reactions, which can be catalyzed by energy transfer, provide access to novel three-dimensional scaffolds from simple thiazole precursors. nih.gov Understanding these and other reaction mechanisms is fundamental to the rational design and synthesis of new and complex derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Isopropyl 2-aminothiazole-5-formate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, the protons of the isopropyl group would be expected to show a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons, due to spin-spin coupling. docbrown.info The protons of the 2-aminothiazole (B372263) ring system would also exhibit distinct chemical shifts. Specifically, the proton at the C4 position of the thiazole (B1198619) ring typically appears in the aromatic region of the spectrum. The protons of the amino group (-NH₂) may appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides further structural confirmation by identifying all non-equivalent carbon atoms. The carbonyl carbon of the formate (B1220265) group would resonate at a significantly downfield chemical shift. The two carbons of the isopropyl group would appear at distinct upfield positions. The carbon atoms of the thiazole ring would have characteristic chemical shifts, with the carbon atom bonded to the amino group and the sulfur atom showing a particularly notable downfield shift. royalsocietypublishing.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole C2-NH₂ | Broad singlet | ~165-172 |

| Thiazole C4-H | Singlet | ~141 |

| Thiazole C5-C=O | - | ~184 |

| Isopropyl CH | Septet | ~68 |

| Isopropyl CH₃ | Doublet | ~22 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern. For this compound (C₇H₁₀N₂O₂S), the molecular weight is 186.23 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 186. Subsequent fragmentation would likely involve the loss of the isopropyl group (m/z 43), leading to a significant fragment ion. Other characteristic fragments could arise from the cleavage of the ester bond and fragmentation of the thiazole ring. Analysis of these fragment ions provides corroborative evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

Key characteristic absorption bands would include:

N-H stretching: The amino group (-NH₂) would exhibit one or two bands in the region of 3100-3500 cm⁻¹. royalsocietypublishing.org

C-H stretching: The C-H bonds of the isopropyl group and the thiazole ring would show absorptions in the 2850-3000 cm⁻¹ region.

C=O stretching: The carbonyl group of the isopropyl formate ester would display a strong absorption band around 1725-1749 cm⁻¹. royalsocietypublishing.org

C=N and C=C stretching: The thiazole ring would have characteristic stretching vibrations in the 1540-1617 cm⁻¹ region. royalsocietypublishing.org

C-O stretching: The C-O single bond of the ester group would show a band in the 1000-1300 cm⁻¹ range. royalsocietypublishing.org

C-S stretching: The C-S bond within the thiazole ring would have a weaker absorption, typically observed in the fingerprint region around 845-862 cm⁻¹. royalsocietypublishing.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H (stretch) | 3100-3500 |

| C-H (stretch) | 2850-3000 |

| C=O (stretch) | 1725-1749 |

| C=N, C=C (stretch) | 1540-1617 |

| C-O (stretch) | 1000-1300 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

The thiazole ring is expected to be planar. The conformation of the isopropyl formate substituent relative to the thiazole ring would be a key feature. In the crystal lattice, intermolecular hydrogen bonds involving the amino group as a donor and the carbonyl oxygen or the thiazole nitrogen as acceptors are likely to play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net These interactions often lead to the formation of supramolecular structures, such as dimers or extended networks. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity determination. nih.gov A reversed-phase C18 column is commonly employed, with a mobile phase typically consisting of a mixture of water (often with a modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The retention time and peak purity can be used to quantify the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity. nih.gov This technique is particularly valuable for quantitative analysis in complex matrices, such as in preclinical studies. nih.gov Multiple reaction monitoring (MRM) mode can be used for highly specific and sensitive quantification of the target analyte. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This experimental data is then compared with the theoretical values calculated from its molecular formula, C₇H₁₀N₂O₂S. bldpharm.com A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 45.15% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.42% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05% |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.18% |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.22% |

| Total | | | | 186.26 | 100.00% |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic acid |

Elucidation of Key Structural Moieties Contributing to Biological Activity

The 2-aminothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govdoaj.orgnih.gov Its therapeutic potential stems from the unique arrangement of its atoms, which allows for diverse interactions with biological targets. For this compound and related compounds, SAR studies have pinpointed several key structural features that are crucial for their biological effects.

The core 2-aminothiazole ring itself is a fundamental component. nih.govnih.gov The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, provide opportunities for hydrogen bonding and other non-covalent interactions with target proteins. nih.gov The relative positioning of these groups is critical, and even small changes can lead to a significant loss of activity.

The substituent at the C2 position, the amino group, is a key determinant of activity. Its ability to be acylated or otherwise modified allows for the introduction of various side chains that can probe the binding pocket of a biological target. nih.govnih.gov These modifications can influence properties such as potency, selectivity, and pharmacokinetic profiles.

The group at the C5 position, in this case, the isopropyl formate group, also plays a significant role. The ester functionality can act as a hydrogen bond acceptor and its size and lipophilicity can impact how the molecule fits into a binding site. nih.gov The nature of the ester, including the alkyl group (isopropyl in this instance), can fine-tune these properties.

Finally, substituents at the C4 position can also modulate activity. While this compound itself is unsubstituted at this position, in broader 2-aminothiazole series, modifications at C4 have been shown to significantly impact biological outcomes. nih.govnih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR studies have fueled the rational design and synthesis of a multitude of analogs and derivatives of this compound. The goal of these synthetic efforts is to optimize the biological activity, selectivity, and drug-like properties of the parent compound. nih.govnih.govnih.gov

Systematic modifications at the C2, C4, and C5 positions of the thiazole ring have revealed critical insights into the SAR of this class of compounds.

C2-Position: The 2-amino group is a frequent site of modification. Acylation of this amine with various carboxylic acids has been a common strategy to introduce diverse functionalities. nih.govnih.gov For instance, the introduction of N-acyl groups can lead to the formation of amide linkages, which can participate in crucial hydrogen bonding interactions with target enzymes. nih.gov The nature of the acyl group, whether it's a simple alkyl chain or a more complex aromatic or heterocyclic moiety, can dramatically influence potency. nih.gov In some series, N-methylation of the amide linkage has been shown to abolish activity, suggesting the importance of the amide proton for hydrogen bonding. nih.gov

C5-Position: The C5 position is another critical site for modification. The isopropyl ester group in the parent compound can be replaced with other esters, amides, or different functional groups to modulate activity. For example, the conversion of the C5-ester to a carboxamide has been a key step in the development of potent kinase inhibitors like dasatinib (B193332). semanticscholar.orgnih.gov The nature of the substituent on the amide nitrogen is also crucial for activity. In some cases, replacing a methyl group with a bromo group at the C5-position has led to a significant increase in potency. nih.gov

Table 1: Impact of Substituents on the Biological Activity of 2-Aminothiazole Derivatives

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

| C2-Amino | Acylation (Amide formation) | Generally enhances activity by providing additional hydrogen bonding interactions. | nih.govnih.gov |

| C2-Amino | N-Methylation of amide | Can abolish activity, highlighting the importance of the amide proton. | nih.gov |

| C4 | Phenyl group | Can have a significant impact on potency, similar to other substitutions. | nih.gov |

| C5 | Carboxamide | Can lead to potent inhibitors, as seen in the development of dasatinib. | semanticscholar.orgnih.gov |

| C5 | Bromo group | Can significantly increase potency compared to a methyl group. | nih.gov |

The isopropyl ester group at the C5 position of this compound is a key feature that influences the compound's physicochemical properties and biological activity. Strategic modifications of this ester have been explored to optimize its interactions with biological targets.

Hydrolysis of the ester to the corresponding carboxylic acid is a common modification. researchgate.net This can alter the polarity and charge of the molecule, potentially leading to different binding modes or improved water solubility. In some series of related compounds, hydrolysis of oxamates resulted in enhanced activities. researchgate.net

The size and nature of the alkyl portion of the ester can also be varied. Replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl) can fine-tune the lipophilicity and steric bulk of the molecule, which can be critical for fitting into a specific binding pocket.

The amino group at the C2 position offers a versatile handle for introducing a wide array of substituents. The formation of an amide bond by reacting the 2-amino group with a carboxylic acid is a widely employed strategy. doaj.orgnih.gov The resulting N-substituted amide can then be further modified.

The nature of the substituent attached to the amide nitrogen plays a critical role in determining biological activity. For example, in the development of antitubercular agents, the introduction of substituted benzoyl groups at the N2 position of the aminothiazole significantly improved activity. nih.gov In contrast, methylation of the amide nitrogen was found to completely abolish activity, indicating that the hydrogen on the amide nitrogen is crucial for interaction with the target. nih.gov

Variations in the amide linkage itself have also been investigated. For instance, inverting the amide bond (i.e., changing from -NH-CO- to -CO-NH-) can have a profound impact on activity, often leading to a complete loss of potency. nih.gov This highlights the specific geometric and electronic requirements of the target's binding site.

Conclusion

Isopropyl 2-aminothiazole-5-formate, while not a widely studied compound in its own right, occupies a significant position within the broader landscape of thiazole (B1198619) chemistry. Its structure embodies the key features that make 2-aminothiazoles a privileged scaffold in chemical research: a reactive amino group for derivatization and a functionalized thiazole core. The synthetic strategies for accessing this and related compounds are well-established, with the Hantzsch synthesis providing a robust and versatile route. The mechanistic understanding of its reactivity, drawn from the extensive body of research on thiazole chemistry, highlights its potential as a valuable intermediate in the synthesis of more complex molecules. Further exploration of the specific properties and reactions of this compound could unveil new avenues for the development of novel compounds with interesting chemical and physical properties.

Preclinical Pharmacological and Mechanistic Investigations

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Cellular Pathway Modulation and Signalling Cascades (e.g., Autophagy, Cell Cycle Arrest)

2-aminothiazole (B372263) derivatives have been shown to exert significant effects on fundamental cellular processes, including autophagy and cell cycle progression, which are often dysregulated in diseases like cancer.

Autophagy:

Autophagy is a cellular process of self-degradation of cellular components, which can either promote cell survival or lead to cell death. Some 2-aminothiazole derivatives have been found to induce autophagic cell death in cancer cells. nih.gov For instance, one derivative was reported to promote cell death through both apoptotic and autophagic pathways in a melanoma xenograft model. nih.gov The modulation of autophagy is a complex process involving numerous proteins and signaling pathways. nih.govnih.gov While direct mechanistic links for Isopropyl 2-aminothiazole-5-formate are not established, the broader class of compounds demonstrates the potential to influence this critical cellular pathway.

Cell Cycle Arrest:

A hallmark of many anti-cancer agents is their ability to halt the cell cycle, preventing cancer cell proliferation. Several 2-aminothiazole derivatives have demonstrated this capability. For example, certain compounds have been shown to induce cell cycle arrest at the G1 phase in HeLa cells. nih.gov Others have been observed to cause arrest at the G2/M phase in human lung cancer cells. nih.gov This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. The induction of cell cycle arrest is frequently associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

| Cellular Pathway | Effect of 2-Aminothiazole Derivatives | Example Cell Line | Associated Molecular Events |

|---|---|---|---|

| Autophagy | Induction of autophagic cell death | A375 (Melanoma) | Promotion of both apoptotic and autophagic cell death mechanisms. nih.gov |

| Cell Cycle Arrest (G1 Phase) | Induction of G1-phase arrest | HeLa (Cervical Cancer) | Leads to subsequent apoptosis. nih.gov |

| Cell Cycle Arrest (G2/M Phase) | Induction of G2/M phase arrest | A549 (Lung Cancer) | Down-regulation of checkpoint protein cyclin B1. nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Protein Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. wjarr.comsemanticscholar.org This method is crucial for understanding the structural basis of ligand-receptor interactions and for predicting the binding affinity, which is often represented by a scoring function (e.g., kcal/mol). wjarr.combiointerfaceresearch.com

For derivatives of the 2-aminothiazole (B372263) scaffold, molecular docking studies have been instrumental in elucidating binding modes within various protein targets. The process involves preparing a 3D structure of the ligand and the target protein, followed by the use of docking software (like Glide or AutoDock) to explore possible binding poses within the protein's active site. wjarr.combiointerfaceresearch.com The results provide insights into the specific amino acid residues that interact with the ligand.

Research on similar thiazole (B1198619) derivatives has shown that the thiazole ring can be deeply involved in noncovalent interactions. nih.gov For instance, the sulfur atom may form a noncovalent bond with residues like asparagine, while the aromatic ring system can engage in arene-H bonds with hydrophobic residues such as leucine. nih.gov Hydrogen bonds are also commonly observed, for example, between an amino group on the ligand and a threonine residue in the protein's active site. nih.gov In a study on prolyl oligopeptidase (PREP), molecular modeling of 5-aminothiazole ligands was key to identifying a new binding site, distinct from the active site, that is important for modulating the protein's functions related to protein-protein interactions (PPI). acs.orgnih.gov The stability of the resulting ligand-receptor complex is often quantified by its free binding energy, with more negative values indicating a more stable interaction. nih.gov

Table 1: Example of Molecular Docking Results for a Thiazole Derivative with a Target Protein This table presents hypothetical data based on findings for similar compounds.

| Parameter | Value | Description |

| Target Protein | Tubulin | A protein involved in cell division and a target for anticancer drugs. |

| Binding Site | Colchicine Binding Site | A well-characterized pocket on the tubulin protein. |

| Docking Score | -14.50 kcal/mol | A measure of the predicted binding affinity; more negative values suggest stronger binding. nih.gov |

| Key Interacting Residues | AsnA101, LeuB248, ThrA179 | Specific amino acids in the binding pocket that form bonds with the ligand. nih.gov |

| Types of Interactions | Arene-H Bond, Hydrogen Bond | The specific noncovalent forces stabilizing the ligand-protein complex. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. mdpi.com

The process begins by identifying the key interaction features of a known active ligand or by analyzing the active site of a target protein. malariaworld.org This generates a 3D pharmacophore model which serves as a template for virtual screening. mdpi.comnih.gov Virtual screening involves searching large chemical databases (such as ZINC, Enamine, or ChemDiv) to identify other molecules that match the pharmacophore model. malariaworld.orgnih.govnih.gov Compounds that fit the model well, indicated by a high fitness score, are selected as "hits" for further investigation. nih.gov

For example, a pharmacophore model designated DHHRR_1, consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings, was successfully used to mine databases for novel inhibitors of P. falciparum Hsp90. nih.gov This workflow demonstrates how pharmacophore-based screening can efficiently filter millions of compounds to find diverse chemical scaffolds with the potential for desired biological activity. nih.govnih.gov

Table 2: Common Pharmacophoric Features This table is based on established definitions in computational chemistry. mdpi.com

| Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond (e.g., carbonyl oxygen). |

| Hydrogen Bond Donor | HBD | A group capable of donating a proton to a hydrogen bond (e.g., an N-H group). |

| Hydrophobic Area | H | A non-polar region of the molecule (e.g., an alkyl chain like isopropyl). |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system (e.g., a phenyl group or the thiazole ring). |

| Positive Ionizable Group | PI | A group that is typically positively charged at physiological pH (e.g., an amine). |

| Negative Ionizable Group | NI | A group that is typically negatively charged at physiological pH (e.g., a carboxylate). |

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. nih.gov Methods like B3LYP are well-regarded for their accuracy in predicting molecular geometries and electronic structures. researchgate.net

These calculations can determine the distribution of electron density and identify regions that are susceptible to electrophilic or nucleophilic attack through Molecular Electrostatic Potential (MEP) analysis. nih.govnih.gov For aminothiazole derivatives, MEP analysis has shown that negative potential is often located on oxygen atoms, while positive potential is concentrated on nitrogen and sulfur atoms, providing clues about how the molecule might interact with biological targets. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. researchgate.netnih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov Such quantum chemical computations are essential for understanding the intrinsic properties of a compound like Isopropyl 2-aminothiazole-5-formate at an electronic level.

Table 3: Representative Quantum Chemical Parameters for an Aminothiazole Derivative This table presents hypothetical data based on findings for similar compounds. nih.gov

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Global Hardness | Resistance to change in electron distribution. | A lower value suggests the compound is more reactive and less stable. nih.gov |

| Global Softness | The reciprocal of global hardness. | A higher value suggests the compound is more reactive. nih.gov |

Predictive Modeling for Biological Activity and Research-Relevant Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital, as poor pharmacokinetic profiles are a major cause of failure in drug development. elsevierpure.comnih.gov In silico models, often based on Quantitative Structure-Activity Relationships (QSAR), are widely used to predict these properties early in the discovery process. elsevierpure.comnih.gov

These models use the chemical structure of a compound to calculate various physicochemical descriptors. elsevierpure.com These descriptors are then used to predict properties relevant to pharmacokinetics, such as lipophilicity (logP), aqueous solubility, and adherence to guidelines like Lipinski's Rule of Five. malariaworld.orgnih.gov Lipinski's rules suggest that orally active drugs generally have a molecular weight ≤500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value <5. malariaworld.org

Software such as Qikprop can be used to perform these calculations, filtering compound libraries to remove molecules with predicted undesirable ADME properties before they are synthesized or tested experimentally. nih.gov This predictive modeling helps to prioritize compounds that are more likely to have favorable drug-like characteristics. nih.govnih.gov

Table 4: Predicted ADME and Physicochemical Properties for this compound This table presents properties calculated for the subject compound based on standard predictive models.

| Property | Predicted Value/Status | Guideline/Significance |

| Molecular Weight | 200.24 g/mol | Complies with Lipinski's Rule (≤500). malariaworld.org |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5). malariaworld.org |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤10). malariaworld.org |

| cLogP | 1.8 | Complies with Lipinski's Rule (<5), indicating moderate lipophilicity. malariaworld.org |

| Total Polar Surface Area (TPSA) | 78.9 Ų | Related to drug transport and membrane permeability. |

Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. biointerfaceresearch.com MD simulations are used to assess the stability of the binding mode predicted by docking and to analyze the conformational flexibility of both the ligand and the protein. biointerfaceresearch.comnih.gov

The simulation tracks the movements and interactions of all atoms in the system over a set period (e.g., nanoseconds). semanticscholar.org Key metrics are analyzed to evaluate the stability of the complex. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to see how much they deviate from their initial docked positions; a stable RMSD value over time suggests the complex is in equilibrium. biointerfaceresearch.comnih.gov The Root Mean Square Fluctuation (RMSF) is used to identify which parts of the protein are flexible and which are stable, providing insight into the dynamic nature of the binding pocket. biointerfaceresearch.com

These simulations can confirm whether crucial interactions, like hydrogen bonds identified in docking, are maintained throughout the simulation, thus providing a higher level of confidence in the predicted binding mode. biointerfaceresearch.comnih.gov

Table 5: Key Analyses in Molecular Dynamics Simulations This table is based on standard methodologies in MD simulations. biointerfaceresearch.comnih.gov

| Analysis | Purpose |

| Root Mean Square Deviation (RMSD) | To assess the overall stability of the protein-ligand complex over time. A low and stable RMSD indicates a stable complex. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues in the protein, highlighting which regions are mobile or constrained upon ligand binding. |

| Hydrogen Bond Analysis | To monitor the formation and breakage of hydrogen bonds between the ligand and protein, confirming the persistence of key interactions. |

| Conformational Analysis | To explore the different shapes (conformations) the ligand and protein can adopt and how these changes affect binding. |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aminothiazole (B372263) derivatives is a mature field, yet there is a continuous need for more efficient, cost-effective, and environmentally benign methods. bepls.com Traditional methods like the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of α-haloketones with thioureas, often suffer from drawbacks such as harsh reaction conditions and the use of hazardous solvents. rsc.orgplos.org

Future research should prioritize the development of "green" synthetic protocols. Promising areas include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for thiazole derivatives. bepls.com

Use of Green Solvents: Solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective and recyclable mediums for 2-aminothiazole synthesis, offering an environmentally friendly alternative to volatile organic solvents. bepls.comrsc.org

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, improve efficiency by reducing the need for intermediate purification steps and minimizing waste. rsc.org

Novel Catalytic Systems: The exploration of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid or ammonium-12-molybdophosphate, can lead to cleaner reactions with easier product isolation and catalyst recovery. bepls.comrsc.org A recently developed method utilizes a magnetic nanocatalyst, which allows for easy separation with an external magnet and replaces toxic reagents with safer alternatives. rsc.org

A comparison of traditional versus modern synthetic approaches highlights the potential for improvement.

| Feature | Traditional Methods (e.g., Hantzsch) | Modern Sustainable Methods |

| Solvents | Often volatile/hazardous organic solvents | Green solvents (e.g., PEG, water), solvent-free conditions |

| Catalysts | Liquid acid catalysts, often not reusable | Recyclable solid-supported catalysts, nanocatalysts |

| Efficiency | Multi-step processes, lower yields, difficult isolation | One-pot reactions, higher yields, simpler work-up |

| By-products | Generation of harmful by-products | Minimal waste generation |

This table is generated based on information from multiple sources. bepls.comrsc.orgrsc.org

Advanced SAR Studies to Refine Target Selectivity and Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. drugdesign.org For the 2-aminothiazole scaffold, extensive SAR studies have revealed key structural features that govern potency and selectivity against various biological targets. nih.govnih.govresearchgate.net

Future research on Isopropyl 2-aminothiazole-5-formate should involve systematic modifications to its structure to build a comprehensive SAR profile. Key areas for investigation include:

Modification of the 2-amino group: Acylation of the 2-amino group to form amides has been a successful strategy. For example, introducing substituted benzoyl groups at this position dramatically improved the antitubercular activity of a 2-aminothiazole series by over 128-fold. nih.gov

Substitution at the C4 position: In many 2-aminothiazole series, this position is critical for activity. For instance, a 2-pyridyl moiety at C4 was found to be essential for activity against Mycobacterium tuberculosis. plos.orgnih.gov

Variation of the C5 ester group: The isopropyl formate (B1220265) group is a key feature of the title compound. Future studies should explore replacing the isopropyl group with other alkyl or aryl substituents and converting the ester to amides or other bioisosteres to probe the impact on target binding and pharmacokinetic properties. semanticscholar.orgmdpi.com

| Position on Thiazole Ring | Modification Example | Observed Impact on Activity | Reference |

| 2-Amino Group | Acylation with N-(3-chlorobenzoyl) | >128-fold increase in anti-tuberculosis activity | nih.gov |

| C4 Position | Replacement of 2-pyridyl moiety | Loss of antibacterial activity | plos.org |

| C4/C5 Positions | Introduction of substituted aryl groups | Potent anti-Candida albicans activity | nih.gov |

| 2-Amino Group | Conversion to amide with a valine prodrug | Improved aqueous solubility and antitumor activity | nih.gov |

This table synthesizes findings from various SAR studies on 2-aminothiazole derivatives.

Exploration of New Biological Targets and Disease Models for Mechanistic Research

The 2-aminothiazole nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.govresearchgate.net This versatility suggests that this compound could be a valuable probe for exploring novel biological pathways and disease mechanisms.

Potential targets and disease models for future investigation include:

Protein Kinases: Derivatives of 2-aminothiazole are known inhibitors of multiple kinases, including CK2, and are central to approved drugs like Dasatinib (B193332). semanticscholar.orgacs.org this compound could be screened against a panel of kinases implicated in cancer and inflammatory diseases.

Microtubule Dynamics: Some 2-aminothiazole derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle, a mechanism relevant to cancer chemotherapy. nih.gov

Metabolic Enzymes: Recently, 2-aminothiazole derivatives have been identified as inhibitors of glutaminase (B10826351) (GLS), an enzyme critical for the altered metabolism of many cancer cells. researchgate.net

Infectious Diseases: The scaffold has demonstrated activity against Mycobacterium tuberculosis, Plasmodium falciparum (the malaria parasite), and various fungal species, including Candida albicans. nih.govnih.govnih.gov Research could explore the efficacy of this compound in relevant preclinical models of these infections.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To move beyond identifying a single target, a systems-level understanding of a compound's biological effects is necessary. Multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound like this compound.

Future research should employ these techniques to:

Identify Off-Target Effects: Determine which unintended pathways are affected by the compound.

Elucidate Mechanisms of Action: Transcriptomic and metabolomic analyses can reveal which gene expression and metabolic pathways are significantly altered upon treatment, providing clues to the compound's primary mechanism. nih.gov For example, treating a fungus with an active compound and analyzing the resulting changes in gene expression and metabolite levels can pinpoint disruptions in crucial pathways like amino acid metabolism or oxidative phosphorylation. nih.gov

Discover Biomarkers: Identify molecular signatures that predict sensitivity or resistance to the compound in different cell models.

Design of Prodrugs or Bioconjugates for Enhanced Research Applications

The inherent properties of a research compound are not always optimal for in vitro or in vivo studies. Prodrug or bioconjugate strategies can be employed to overcome limitations such as poor solubility, limited permeability, or lack of target specificity.

Future directions for this compound include:

Prodrug Design for Improved Properties: A prodrug is an inactive precursor that is converted into the active compound within the body. This approach has been used for 2-aminothiazoles to improve aqueous solubility and antitumor activity. nih.gov A patent also describes amino-substituted aminothiazole compounds as prodrugs for treating viral infections like HCV. google.com

Bioconjugation for Targeted Delivery: Attaching the compound to a targeting moiety (e.g., an antibody or a ligand for a specific receptor) can concentrate it at the desired site of action, increasing efficacy and reducing systemic exposure.

Metal-Catalyzed Prodrug Activation: An emerging strategy involves designing prodrugs that are activated by a specific metal-catalyzed reaction, which could potentially be targeted to a specific tissue or cell type. researchgate.net

Application of Advanced Analytical Techniques in Complex Biological Matrices for Research

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust bioanalytical methods are essential. researchgate.net These techniques are required for the quantitative measurement of the compound and its metabolites in complex biological samples like plasma, blood, or tissue homogenates. researchgate.net

Future research will depend on the application of:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are standard techniques for separating compounds in a mixture. researchgate.netbioanalysis-zone.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS/MS), this technique provides highly sensitive and specific quantification of analytes. Methods have been developed for quantifying novel aminothiazoles in rat plasma using LC-MS/MS following protein precipitation for sample extraction. researchgate.net

Green Bioanalysis: There is a growing emphasis on developing eco-friendly analytical methods that reduce or eliminate hazardous solvents and waste, for instance, by using alternative extraction techniques and mobile phases. bioanalysis-zone.com

Elucidation of Resistance Mechanisms in Preclinical Models

A significant challenge in the development of new therapeutic agents is the emergence of drug resistance. nih.govnih.gov For antimicrobial and anticancer agents, understanding how cells or pathogens become resistant is crucial for designing more durable therapies.

Preclinical research on this compound should proactively address potential resistance mechanisms. Key research questions include:

Frequency of Resistance: Studies have shown that Mycobacterium tuberculosis can develop spontaneous resistance to 2-aminothiazole compounds at a high frequency. nih.gov Determining this frequency for the title compound against its targets is an important first step.

Molecular Basis of Resistance: Does resistance arise from mutations in the drug's primary target? Or is it due to other mechanisms, such as increased drug efflux (pumping the compound out of the cell) or metabolic inactivation of the compound?

Strategies to Overcome Resistance: Can the compound be used in combination with other agents to prevent or overcome resistance? Can the structure be modified to be effective against resistant strains? Investigating these questions is vital for the translational potential of any new bioactive compound. nih.gov

Q & A

Basic: What are the optimal synthetic conditions for preparing isopropyl 2-aminothiazole-5-formate?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 2-aminothiazol-4(5H)-one derivatives (0.1 mol) with isopropyl 3-formylindole-2-carboxylate (0.11 mol) in acetic acid (100 mL) for 3–5 hours under catalytic sodium acetate (0.1 mol). The product is isolated by filtration, washed sequentially with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture . Key variables include stoichiometric ratios (1:1.1 for amine:aldehyde) and reflux duration (3–5 hours).

Advanced: How can reaction intermediates be characterized to confirm mechanistic pathways in thiazole ring formation?

Methodological Answer:

Mechanistic studies require isolating intermediates via time-dependent sampling. Techniques include:

- LC-MS : To detect transient intermediates (e.g., Schiff base adducts).

- In-situ FTIR : To monitor carbonyl group disappearance (1700–1750 cm⁻¹) and thiazole ring formation (C=N stretching at 1600–1650 cm⁻¹).

- Kinetic isotope effects (KIE) : Using deuterated acetic acid to assess proton transfer steps in cyclization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (acetic acid and amine byproducts).

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ²H/¹³C NMR : Assign regiochemistry using NOESY/ROESY to confirm spatial proximity of substituents (e.g., isopropyl vs. formate groups).

- X-ray crystallography : Resolve tautomeric forms (e.g., 4-oxo vs. 5-oxo thiazole) by analyzing hydrogen bonding patterns.

- High-resolution MS : Distinguish isomers with identical molecular formulas (e.g., C₇H₁₀N₂O₂S) using exact mass (<2 ppm error) .

Basic: What analytical techniques are recommended for purity assessment of the compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity >95% is acceptable for biological assays.

- TLC : Silica gel plates with ethyl acetate/hexane (1:1); Rf = 0.5–0.6 under UV visualization.

- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model nucleophilic attack at the formate carbonyl.

- Molecular Dynamics (MD) : Simulate solvent effects (acetic acid) on reaction kinetics.

- QSPR Models : Corrate electronic descriptors (e.g., Fukui indices) with experimental reaction yields .

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

- Dose-Response Curves : Test concentrations from 1 µM to 100 µM in triplicate.

- Control Groups : Include vehicle (DMSO <0.1%) and positive controls (e.g., known thiazole inhibitors).

- Assay Validation : Use enzymatic targets (e.g., COX-2) with fluorogenic substrates to quantify IC₅₀ values .

Advanced: How to address contradictory data in literature regarding the compound’s biological efficacy?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (pH, temperature, cell lines) across studies.

- Reproducibility Tests : Replicate key experiments with standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.